p-Hexyloxybenzylidene p-aminophenol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-aminophenol typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: p-Hexyloxybenzylidene p-aminophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

p-Hexyloxybenzylidene p-aminophenol is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are often utilized in drug formulations, particularly as analgesics and anti-inflammatory agents.

Case Study: Analgesic Properties

A comparative study demonstrated that derivatives of p-aminophenol exhibit significant analgesic effects. In experiments involving animal models, compounds similar to this compound were shown to reduce pain responses significantly compared to control groups, indicating potential for pain management therapies .

Cosmetic Formulations

The compound is also employed in cosmetic formulations, particularly in hair dyes and skin care products. Its ability to act as a coupling agent in oxidative hair coloring processes is well documented.

Case Study: Hair Dye Formulation

Research conducted on oxidative hair dye formulations highlighted the effectiveness of this compound as a color developer. In formulations where it was used, the resulting colors demonstrated improved stability and vibrancy compared to traditional formulations lacking this compound .

Electrochemical Applications

Recent studies have explored the electrochemical properties of p-aminophenol derivatives, including this compound. These investigations reveal that the compound can undergo redox reactions, making it suitable for applications in sensors and energy storage devices.

Case Study: Cyclic Voltammetry Analysis

A study utilizing cyclic voltammetry showed that p-aminophenol undergoes oxidation in two steps, leading to the formation of quinonimine as a final product. This property can be harnessed for developing electrochemical sensors that detect specific analytes through redox reactions .

Mécanisme D'action

The mechanism of action of p-Hexyloxybenzylidene p-aminophenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms, leading to cell death. The exact molecular targets and pathways involved in these actions are still under investigation and may vary depending on the specific application.

Comparaison Avec Des Composés Similaires

- p-Methoxybenzylidene p-aminophenol

- p-Ethoxybenzylidene p-aminophenol

- p-Butoxybenzylidene p-aminophenol

Comparison: p-Hexyloxybenzylidene p-aminophenol is unique due to its hexyloxy group, which imparts distinct physicochemical properties compared to its analogs. The longer alkyl chain in the hexyloxy group enhances the compound’s solubility in organic solvents and may influence its biological activity. In contrast, compounds with shorter alkyl chains, such as p-methoxybenzylidene p-aminophenol, may exhibit different solubility and reactivity profiles .

Activité Biologique

p-Hexyloxybenzylidene p-aminophenol (C19H23NO2) is a compound derived from p-aminophenol, which is known for its various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and toxicity profiles based on diverse research findings.

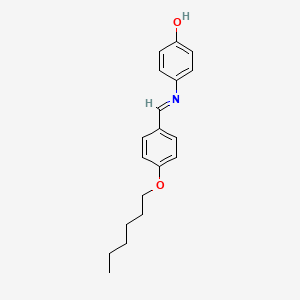

Chemical Structure and Properties

The compound is characterized by a hexyloxy group attached to the benzylidene moiety of p-aminophenol. Its molecular weight is approximately 297.39 g/mol, and it has been identified with the CAS registry number 50262-77-6. The structural formula can be represented as follows:

Antiproliferative Effects

Recent studies have indicated that derivatives of aminophenol, including this compound, exhibit significant antiproliferative activity. For instance, modifications in the structure of aminophenols can enhance their effectiveness against various cancer cell lines. The introduction of different functional groups has been shown to influence their growth inhibitory properties significantly .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular receptors and enzymes. It may act through pathways similar to those of retinoic acid derivatives, binding to retinoic acid receptors (RAR) and retinoid X receptors (RXR), thereby regulating gene expression related to cell proliferation and differentiation .

Toxicity Profile

The toxicity of this compound has been evaluated in several studies. The compound's safety profile indicates that it may induce mild toxic effects at high doses, particularly affecting renal function. A study highlighted that exposure to p-aminophenol resulted in nephrotoxicity characterized by increased severity of nephrosis in animal models .

Table 1: Toxicity Data Summary

| Study Reference | Dose (mg/kg/day) | Observed Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

|---|---|---|---|---|

| Burnett et al., 1989 | 50 - 560 | Nephrotoxicity | 50 | 150 |

| Watanabe et al., 1991 | Various | Mutagenicity tests in bacteria | Not applicable | Not applicable |

| SCCS Opinion Report | Various | Sensitization in guinea pigs | Not applicable | Not applicable |

Case Study 1: Antiproliferative Activity

In a comparative study examining the antiproliferative effects of various aminophenol derivatives, this compound was found to inhibit the growth of cancer cell lines more effectively than its parent compound, p-aminophenol. This study utilized a series of cell viability assays to assess the IC50 values across different concentrations .

Case Study 2: Toxicological Assessment

A comprehensive toxicity assessment involving multiple animal models demonstrated that high doses of p-aminophenol derivatives could lead to renal lesions and other systemic effects. The study established a clear dose-response relationship, identifying critical thresholds for adverse effects .

Propriétés

IUPAC Name |

4-[(4-hexoxyphenyl)methylideneamino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-20-17-8-10-18(21)11-9-17/h6-13,15,21H,2-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVBZKAQTXOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50262-77-6 | |

| Record name | p-Hexyloxybenzylidene p-aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.